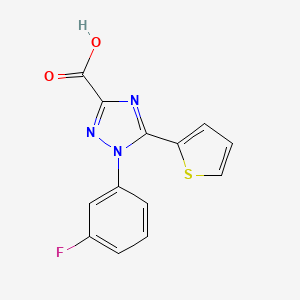

1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a fluorophenyl and a thiophenyl group

Métodos De Preparación

The synthesis of 1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of Substituents: The fluorophenyl and thiophenyl groups can be introduced via nucleophilic substitution reactions or through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Final Functionalization: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation reagents.

Industrial production methods would likely involve optimization of these steps to improve yield, reduce costs, and ensure scalability.

Análisis De Reacciones Químicas

1-(3-Fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophenyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Coupling Reactions: The compound can undergo further functionalization through coupling reactions, such as Suzuki or Sonogashira couplings, to introduce additional substituents.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide.

Aplicaciones Científicas De Investigación

Overview

1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural sciences.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that triazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Antifungal Properties

Triazole compounds are widely recognized for their antifungal activities. The specific compound has been tested against common fungal pathogens, demonstrating effectiveness in inhibiting fungal growth. Its mechanism often involves disrupting the synthesis of ergosterol, a vital component of fungal cell membranes .

Agricultural Applications

In agriculture, triazoles are utilized as fungicides to protect crops from fungal diseases. The specific compound may serve as an effective agent for crop protection, contributing to sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Pharmaceutical Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its ability to interact with various biological targets positions it as a candidate for developing novel therapeutics for conditions such as cancer and infectious diseases .

Case Study 1: Antimicrobial Evaluation

A study published in MDPI assessed the antimicrobial activity of several triazole derivatives, including the compound under discussion. The results indicated that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of triazole derivatives against Candida species. The study highlighted that the compound effectively inhibited the growth of Candida albicans at low concentrations, indicating its promise as an antifungal agent .

Mecanismo De Acción

The mechanism of action of 1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The fluorophenyl and thiophenyl groups can enhance binding affinity and selectivity towards target molecules.

Comparación Con Compuestos Similares

Similar compounds include other triazole derivatives with different substituents. For example:

1-(3-Chlorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and binding properties.

1-(3-Fluorophenyl)-5-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: This compound has a pyridine ring instead of a thiophene ring, which can influence its electronic properties and applications.

The uniqueness of 1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it suitable for particular applications in research and industry.

Actividad Biológica

1-(3-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a compound that belongs to the class of 1,2,4-triazoles, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H8FN3O2S

- Molecular Weight : 273.29 g/mol

- CAS Number : 929975-46-2

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance:

- Mechanism : The triazole ring can interact with various enzymes involved in cancer signaling pathways. It has been shown to inhibit tubulin polymerization and induce cell cycle arrest in cancer cells.

- Case Study : In vitro studies demonstrated that derivatives of triazoles showed potent cytotoxic effects against colorectal cancer cell lines (e.g., HT-29) with IC50 values in the micromolar range .

2. Anti-inflammatory Activity

Compounds with the triazole moiety have also been reported to exhibit anti-inflammatory effects:

- Mechanism : They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduce oxidative stress markers.

- Case Study : A study showed that certain triazole derivatives significantly reduced inflammation in macrophage models activated by lipopolysaccharide (LPS), showcasing their potential as anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial properties of triazoles have been explored in various studies:

- Mechanism : These compounds can disrupt microbial cell membranes or inhibit specific enzymes essential for microbial survival.

- Case Study : Triazole derivatives were tested against various pathogens, demonstrating significant antibacterial and antifungal activities with varying degrees of effectiveness .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3O2S/c14-8-3-1-4-9(7-8)17-12(10-5-2-6-20-10)15-11(16-17)13(18)19/h1-7H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTSZBPQZBXFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=NC(=N2)C(=O)O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.